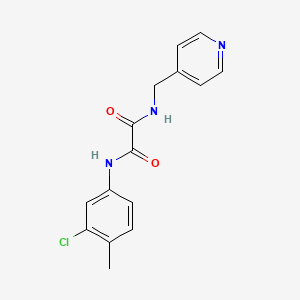
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophoretic Separation Techniques
Research on nonaqueous capillary electrophoretic separation techniques has advanced the understanding of compounds related to imatinib mesylate and their related substances, showcasing the potential of such methods in quality control and the analysis of complex mixtures. This research is pivotal for the development of effective separation technologies that can be applied in various scientific fields, including the analysis of substances related to N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide (Lei Ye et al., 2012).
Antidepressant and Nootropic Agents
The synthesis and evaluation of compounds for potential antidepressant and nootropic activities have been explored, with studies indicating that certain Schiff’s bases and azetidinones show promise in these areas. This research contributes to the ongoing search for new therapeutic agents that could address mental health disorders, highlighting the chemical versatility and potential medical applications of compounds like this compound (Asha B. Thomas et al., 2016).
Histone Deacetylase Inhibitors
The discovery and development of selective histone deacetylase (HDAC) inhibitors, such as MGCD0103, emphasize the role of chemical compounds in the modulation of gene expression and cancer therapy. These findings underscore the potential of this compound related compounds in the development of targeted cancer treatments (Nancy Z. Zhou et al., 2008).
Material Science Applications
The synthesis and properties of aromatic polyamides and polyimides based on specific chemical structures have been extensively studied, revealing their potential applications in creating materials with enhanced thermal stability and excellent solubility. These studies provide insights into the development of new materials for various industrial applications, including electronics and aerospace, where the properties of compounds like this compound could be highly beneficial (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Anticancer Activities
The design and synthesis of dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamides have demonstrated significant in vitro anticancer activities. This research is crucial for the ongoing development of metal-based therapeutic agents, potentially offering new avenues for cancer treatment. The study of such complexes provides valuable insights into the interactions between metal ions and biological molecules, offering a foundation for future drug development efforts (K. Zheng et al., 2015).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-2-3-12(8-13(10)16)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHIKTZROKLVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

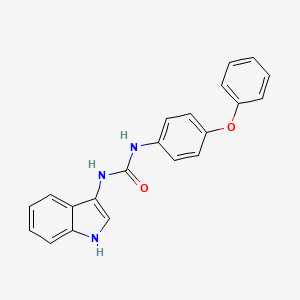
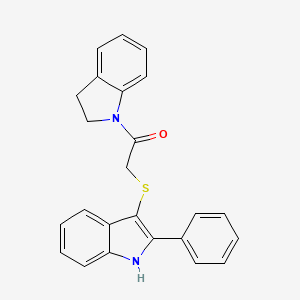
![1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2722495.png)
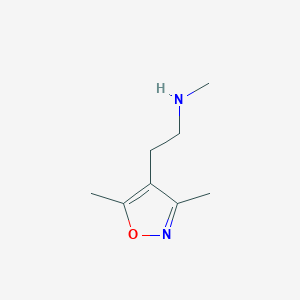
![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2722497.png)
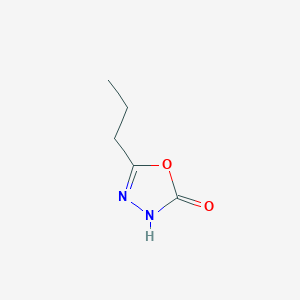
![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)
![2-{[2-(4-Chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2722505.png)
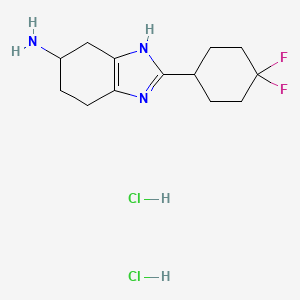
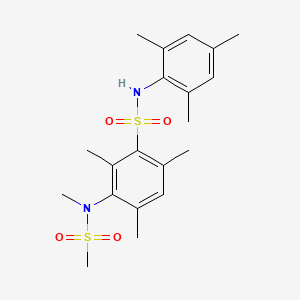
![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)

